

Application Notes and Protocols for RP-182 in Pancreatic Cancer Models

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Compound of Interest

Compound Name: QC-182

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Introduction

RP-182 is a synthetic, 10-amino acid immunomodulatory peptide that has demonstrated significant anti-tumor effects in preclinical pancreatic cancer models.[1][2][3] It functions by targeting the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs) with an immunosuppressive M2-like phenotype.[1][4][5] The binding of RP-182 to CD206 induces a conformational change in the receptor, initiating a dual mechanism of action: it selectively induces apoptosis in CD206-high M2-like macrophages and reprograms the surviving TAMs to a pro-inflammatory, anti-tumor M1-like phenotype.[1][2][3][5] This reprogramming enhances both innate and adaptive anti-tumor immunity, leading to increased cancer cell phagocytosis and a reduction in tumor growth.[4][5]

These application notes provide a summary of the key findings and detailed experimental protocols for utilizing RP-182 in pancreatic cancer research, based on published preclinical studies.

Data Presentation

In Vitro Efficacy of RP-182 and Analogs

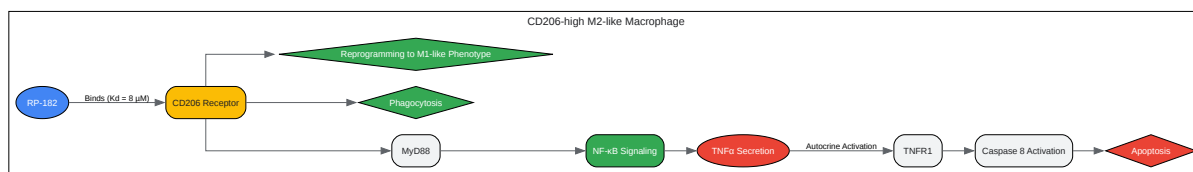
Compound	Target Cells	Assay	IC50 (μM)	Reference
RP-182	CD206high M2-like Macrophages	Cell Viability (48h)	17.6	[1]
RP-182-PEG3-K(palmitic acid) (1a)	CD206high M2-like Macrophages	Cell Viability	3.2	[6]
RP-182-NH-(CH2)10CONH2 (1f)	CD206high M2-like Macrophages	Cell Viability	4.01	[6]
Cyclic Peptide (1c)	CD206high M2-like Macrophages	Cell Viability	11.1	[6]

In Vivo Efficacy of RP-182

Cancer Model	Treatment Regimen	Outcome	Reference
KP16 Pancreatic Model	20 mg/kg, i.p., every other day for 2 weeks	Significant tumor growth inhibition, increased immunogenicity, increased CD8+ T cell infiltration, increased IFN- γ secretion by CD8+ T cells.	[1]
Genetically Engineered KPC Mice (autochthonous)	Mice randomized when tumors ≥ 200 mm ³	Reprogrammed immune landscape towards increased innate immune surveillance and improved tumor control.	[3][7]
B16 Melanoma Allografts	20 mg/kg, i.p., every other day	Effective tumor growth suppression.	[3][7]

Signaling Pathway

The binding of RP-182 to the CD206 receptor on M2-like macrophages triggers a signaling cascade that results in both apoptosis and cellular reprogramming.



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Caption: RP-182 signaling cascade in M2-like macrophages.

Experimental Protocols

In Vitro Macrophage Viability Assay

Objective: To determine the cytotoxic effect of RP-182 on M2-polarized macrophages.

Materials:

- Bone marrow-derived macrophages (BMDMs)
- M-CSF (Macrophage Colony-Stimulating Factor)
- IL-4 and IL-13 for M2 polarization
- RP-182 peptide
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates
- Incubator (37°C, 5% CO₂)

Protocol:

- Isolate bone marrow cells from mice and differentiate them into BMDMs using M-CSF.
- Polarize the BMDMs towards an M2 phenotype by treating with IL-4 and IL-13.
- Seed the M2-polarized macrophages in a 96-well plate.
- Prepare serial dilutions of RP-182 (e.g., from 1 nM to 1 mM).[\[1\]](#)
- Treat the cells with the different concentrations of RP-182.
- Incubate the plate for 48 hours at 37°C and 5% CO₂.[\[1\]](#)
- Add a cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence or fluorescence using a plate reader to determine cell viability.
- Calculate the IC₅₀ value, which is the concentration of RP-182 that causes 50% inhibition of cell growth.

In Vitro Cancer Cell Phagocytosis Assay

Objective: To quantify the phagocytosis of pancreatic cancer cells by RP-182-treated macrophages.

Materials:

- M2-polarized BMDMs
- Primary KPC (murine pancreatic cancer) cells[\[3\]](#)
- CFSE (Carboxyfluorescein succinimidyl ester) dye[\[3\]](#)
- RP-182 peptide (and analogs if applicable)
- Co-culture plates
- Confocal microscope

Protocol:

- Label the primary KPC cancer cells with CFSE dye according to the manufacturer's instructions. This will make the cancer cells fluorescent.[3]
- Treat M2-polarized BMDMs with RP-182 (e.g., 0.1 μ M) for 2 hours.[3]
- Add the CFSE-labeled cancer cells to the treated macrophages.[3]
- Co-culture the cells for 6 hours to allow for phagocytosis.[3]
- Gently wash away any non-engulfed cancer cells.[3]
- Visualize the cells using a confocal microscope. Macrophages containing green fluorescent cancer cells have successfully performed phagocytosis.[3]
- Quantify the phagocytic index by counting the number of macrophages that have engulfed one or more cancer cells.

In Vivo Murine Pancreatic Cancer Model

Objective: To evaluate the anti-tumor efficacy of RP-182 in a syngeneic or autochthonous mouse model of pancreatic cancer.

Materials:

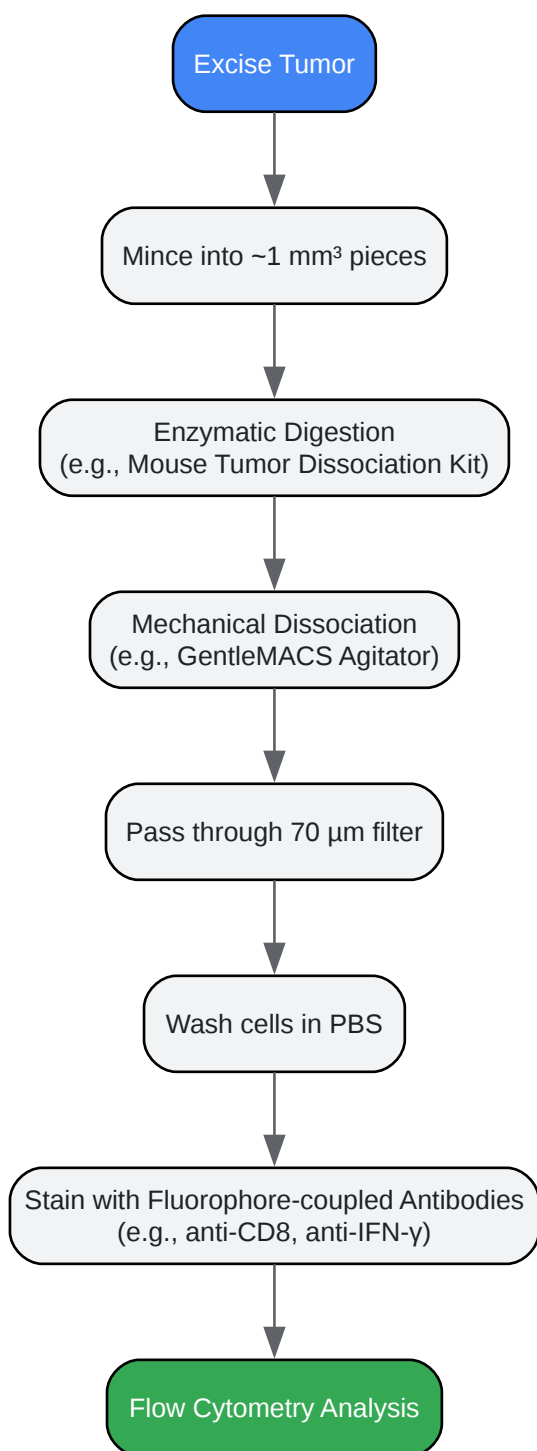
- C57BL/6 mice or genetically engineered KPC mice[3]
- KP16 or other suitable murine pancreatic cancer cells
- RP-182 peptide
- Phosphate-buffered saline (PBS) or other suitable vehicle
- Calipers for tumor measurement
- Syringes and needles for injection

Protocol:

- For allograft models: Inject a suspension of pancreatic cancer cells (e.g., 1×10^6 B16 cells as a reference model) subcutaneously into the flank of the mice.[3]
- For autochthonous models (KPC mice): Monitor tumor development through abdominal palpation and ultrasound.[3]
- Once tumors reach a palpable size (e.g., ≥ 200 mm³ for KPC mice), randomize the mice into treatment and control groups.[3]
- Administer RP-182 intraperitoneally (i.p.) at a dose of 20 mg/kg. The treatment can be given every other day for a specified period (e.g., 2 weeks).[1][3] The control group should receive the vehicle (e.g., PBS).
- Measure tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$. [3]
- Monitor the mice for any signs of toxicity and record their body weight.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Tumor Dissociation and Flow Cytometry

Objective: To analyze the immune cell populations within the tumor microenvironment following RP-182 treatment.



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Caption: Workflow for tumor processing and flow cytometry.

Protocol:

- Following euthanasia, surgically remove the tumors from the mice.
- Cut the tumors into small pieces (approximately 1 mm³).^[3]
- Use a combination of enzymatic (e.g., Mouse Tumor Dissociation Kit) and mechanical (e.g., GentleMACS Agitator) methods to dissociate the tumor tissue into a single-cell suspension, following the manufacturer's protocol.^[3]
- Pass the resulting cell suspension through a 70 µm filter to remove any remaining clumps.^[3]
- Wash the cells with PBS.^[3]
- Stain the cells with a cocktail of fluorophore-conjugated antibodies specific for different immune cell markers (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages, CD206 for M2 macrophages, etc.).
- Analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the tumor. This can reveal changes in the tumor immune landscape, such as an increase in CD8+ T cells, as a result of RP-182 treatment.^[1]

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